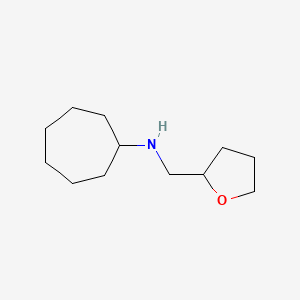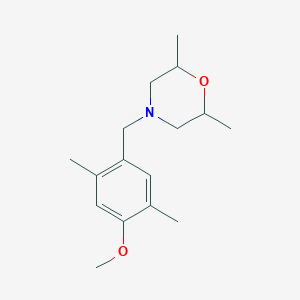![molecular formula C19H16O5 B5092426 ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Ethyl coumarin-3-carboxylate belongs to the coumarin family, which is a class of organic compounds known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate is complex and varies depending on the disease being treated. It has been reported to inhibit the activity of various enzymes and proteins involved in the pathogenesis of diseases. Ethyl coumarin-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activity of acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl coumarin-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Ethyl coumarin-3-carboxylate has been shown to improve glucose metabolism and insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl coumarin-3-carboxylate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. It also exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, its solubility in water is limited, which can present challenges in some experiments.
Orientations Futures
There are several future directions for the scientific research of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate. One potential area of research is the development of novel drug delivery systems to enhance the bioavailability and efficacy of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate. Another area of research is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative diseases and infectious diseases. Further studies are also needed to elucidate its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate involves the condensation reaction between ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate acetoacetate and 4-phenyl-2H-chromen-2-one in the presence of a catalyst such as piperidine. The reaction yields ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate coumarin-3-carboxylate as a yellow crystalline solid with a melting point of 94-96°C.
Applications De Recherche Scientifique
Ethyl coumarin-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral activities. Ethyl coumarin-3-carboxylate has shown promising results in the treatment of cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-18(20)24-17(15)10-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKMUJFGPGZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide](/img/structure/B5092360.png)

![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)

